![molecular formula C9H12ClF2NO2 B3097460 [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride CAS No. 1311317-05-1](/img/structure/B3097460.png)
[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride
Overview
Description
“[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1311317-05-1 . It has a molecular weight of 239.65 . The IUPAC name for this compound is [2-(difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F2NO2.ClH/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11;/h2-4,9H,5,12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 239.65 , and its IUPAC name is [2-(difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride .Scientific Research Applications
Chemical Synthesis and Characterization
- The compound (C8H12NO)(C16H18NO2)[ZnCl4]·H2O was obtained as a by-product in the synthesis involving (2-methoxyphenyl)methanamine, highlighting its relevance in complex chemical reactions and the formation of compounds with potential applications in material science and coordination chemistry. This synthesis process demonstrates the compound's role in forming extensive hydrogen bond networks, which could be significant for materials science and crystal engineering (Meher El Glaoui et al., 2010).
Biological Applications
- Iron(III) complexes involving similar phenylmethanamine derivatives were synthesized and shown to have photocytotoxic properties in red light, suggesting potential applications in photodynamic therapy for cancer treatment. These complexes were capable of interacting with DNA and generating reactive oxygen species, which is crucial for targeting cancer cells (Uttara Basu et al., 2014).
Pharmacological Profiles
- A study on the pharmacology of a novel 5-HT2A receptor antagonist, which shares structural similarities with [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine derivatives, showed its potential in inhibiting platelet aggregation. This indicates its possible use in developing new therapeutic agents for diseases related to platelet aggregation and serotonin receptors (T. Ogawa et al., 2002).
Antimicrobial Activity
- The synthesis and antimicrobial evaluation of certain derivatives hint at the antimicrobial potential of compounds structurally related to [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine. This suggests the usefulness of such compounds in developing new antimicrobial agents (Parthiv K. Chaudhari, 2012).
Enantioselective Metabolism
- Research on the enantioselective metabolism of endocrine disruptor pesticides by human cytochromes emphasizes the significance of understanding how similar compounds are metabolized. This knowledge can contribute to assessing the environmental and health impacts of such compounds and developing safer pesticides (Yiding Hu & D. Kupfer, 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
The primary targets of [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride . These factors could include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
[2-(difluoromethoxy)-3-methoxyphenyl]methanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2.ClH/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11;/h2-4,9H,5,12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZMFMNZVJTEIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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